Tert-butyl (2-amino-1-(1-methyl-1h-pyrazol-4-yl)ethyl)carbamate
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Overview
Description
tert-Butyl N-[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]carbamate is a significant compound in organic chemistry, particularly as an intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic . This compound is characterized by its complex structure, which includes a pyrazole ring, an amino group, and a tert-butyl carbamate moiety.
Preparation Methods
The synthesis of tert-butyl N-[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]carbamate involves multiple steps, starting from 1-methyl-1H-pyrazol-5-amine . The synthetic route includes:
Amination: Introduction of the amino group.
Reduction: Reduction of intermediates to achieve the desired functional groups.
Esterification: Formation of ester bonds.
Trityl Protection: Protection of amino groups using trityl chloride.
Condensation: Final condensation to form the target compound.
The overall yield of this synthetic route is approximately 59.5% .
Chemical Reactions Analysis
tert-Butyl N-[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]carbamate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH₄).
Substitution: The compound can undergo substitution reactions, particularly involving the amino group.
Common reagents used in these reactions include chloro-(triphenyl)methane, diphenylphosphoryl azide, and phenyl chloroformate . Major products formed from these reactions include various protected and unprotected intermediates essential for further synthesis steps.
Scientific Research Applications
tert-Butyl N-[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]carbamate is primarily used as an intermediate in the synthesis of ceftolozane . Ceftolozane is a potent antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains . This makes the compound valuable in medicinal chemistry and pharmaceutical research.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]carbamate is primarily related to its role as an intermediate in the synthesis of ceftolozane . Ceftolozane works by inhibiting bacterial cell wall synthesis, leading to cell lysis and death . The molecular targets include penicillin-binding proteins (PBPs), which are essential for bacterial cell wall construction .
Comparison with Similar Compounds
tert-Butyl N-[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(2-hydroxyethyl)carbamate: Used in the synthesis of N-Boc-protected anilines.
tert-Butyl (2-aminoethyl)(ethyl)carbamate: Another carbamate derivative with applications in organic synthesis.
The uniqueness of tert-butyl N-[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]carbamate lies in its specific structure, which makes it a crucial intermediate for ceftolozane synthesis .
Properties
Molecular Formula |
C11H20N4O2 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl N-[2-amino-1-(1-methylpyrazol-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)14-9(5-12)8-6-13-15(4)7-8/h6-7,9H,5,12H2,1-4H3,(H,14,16) |
InChI Key |
MLXPQIJKTLBSFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CN(N=C1)C |
Origin of Product |
United States |
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